4-Methoxy-5-(4-methylanilino)cyclohexa-3,5-diene-1,2-dione
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Overview
Description
4-Methoxy-5-(4-methylanilino)cyclohexa-3,5-diene-1,2-dione is an organic compound with a complex structure that includes a methoxy group, a methylanilino group, and a cyclohexa-diene-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-5-(4-methylanilino)cyclohexa-3,5-diene-1,2-dione typically involves the reaction of gentisic acid with aniline derivatives under oxidative conditions. The process can be carried out using periodate oxidants, which facilitate the coupling of the aniline derivative to the cyclohexa-diene-dione core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-5-(4-methylanilino)cyclohexa-3,5-diene-1,2-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the diene-dione core to a more saturated structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the diene-dione core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include periodates and peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various quinone derivatives, reduced cyclohexane derivatives, and substituted aromatic compounds.
Scientific Research Applications
4-Methoxy-5-(4-methylanilino)cyclohexa-3,5-diene-1,2-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-5-(4-methylanilino)cyclohexa-3,5-diene-1,2-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, affecting their function.
Pathways Involved: It may influence oxidative stress pathways, leading to the production of reactive oxygen species (ROS) and subsequent cellular effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-5-methylcyclohexa-3,5-diene-1,2-dione: Similar structure but lacks the anilino group.
Cyclohexa-2,5-diene-1,4-dione derivatives: These compounds share the diene-dione core but have different substituents.
Uniqueness
4-Methoxy-5-(4-methylanilino)cyclohexa-3,5-diene-1,2-dione is unique due to the presence of both methoxy and methylanilino groups, which confer distinct chemical properties and potential biological activities.
Properties
CAS No. |
53250-42-3 |
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Molecular Formula |
C14H13NO3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
4-methoxy-5-(4-methylanilino)cyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C14H13NO3/c1-9-3-5-10(6-4-9)15-11-7-12(16)13(17)8-14(11)18-2/h3-8,15H,1-2H3 |
InChI Key |
OPZISVSPBVCFMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=O)C(=O)C=C2OC |
Origin of Product |
United States |
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